![molecular formula C21H20N4S2 B2449220 5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine CAS No. 847366-46-5](/img/structure/B2449220.png)
5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C21H20N4S2 and its molecular weight is 392.54. The purity is usually 95%.
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Biological Activity
The compound 5-(Thiophen-2-yl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a member of the thieno[2,3-d]pyrimidine family, known for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential applications in medicinal chemistry.
Synthesis
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. For the specific compound , a method involving the reaction of thiophene derivatives with piperazine and pyrimidine precursors is often employed. The general reaction pathway includes:
- Formation of Thiophene-Pyrimidine Core : Utilizing thiophene and pyrimidine derivatives.
- Piperazine Substitution : Introducing piperazine at the appropriate position to enhance biological activity.
The detailed synthetic route can be referenced from studies focusing on similar thieno[2,3-d]pyrimidines which have demonstrated significant biological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The compound This compound has shown promising results against various cancer cell lines. For instance:
- Inhibition of Kinases : The compound exhibits inhibitory activity against FLT3 kinase, a target in acute myeloid leukemia (AML). It recorded an IC50 value of approximately 32.435 ± 5.5 μM .
- Cytotoxic Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines, indicating its potential as an anticancer agent .
Antimicrobial Activity
Thieno[2,3-d]pyrimidines have also been evaluated for their antimicrobial properties. The structural features of this compound contribute to its effectiveness against various microbial strains. Studies suggest that modifications to the core structure can enhance antimicrobial efficacy .
Anti-inflammatory and Analgesic Properties
The thieno[2,3-d]pyrimidine derivatives are noted for their anti-inflammatory and analgesic activities. Research indicates that some derivatives exhibit better anti-inflammatory effects compared to standard drugs like diclofenac . This suggests potential therapeutic applications in managing pain and inflammation.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the design of new derivatives. Key findings include:
- Substituents at Position 4 : Compounds with specific substitutions at position 4 on the thienopyrimidine core show enhanced biological activity .
- Piperazine Modifications : Variations in piperazine substituents can significantly affect both potency and selectivity towards biological targets .
Case Studies
Several case studies have been documented regarding the biological evaluation of thieno[2,3-d]pyrimidines:
- Study on FLT3 Inhibition : A study focused on a series of thieno[2,3-d]pyrimidines reported that certain compounds exhibited over 80% inhibition against FLT3 kinase, correlating structural modifications with increased potency .
- Antimicrobial Evaluation : Another investigation assessed various thieno[2,3-d]pyrimidines against bacterial strains and found significant antimicrobial activity linked to specific structural features .
Scientific Research Applications
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives, including the compound , have been identified as potential inhibitors of various cancer cell lines. The unique structural features of thieno[2,3-d]pyrimidines allow them to interact with key biological targets involved in tumor growth and proliferation.
Case Studies
Recent studies have synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxic effects on cancer cell lines:
- A series of compounds demonstrated inhibitory activities ranging from 43% to 87% against breast cancer cells and non-small cell lung cancer .
- Another study highlighted the synthesis of 5-amino derivatives that effectively inhibited tumor cell activity .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine framework has also been explored for its antimicrobial properties. The ability of these compounds to disrupt microbial cell functions makes them valuable candidates for developing new antibiotics.
Research Findings
Research has indicated that certain derivatives exhibit significant antibacterial and antifungal activities, making them suitable for further development into therapeutic agents .
Neuropharmacological Applications
Emerging research suggests potential applications of thieno[2,3-d]pyrimidines in neuropharmacology.
GABA Receptor Modulation
Recent studies have investigated the interaction of thieno[2,3-d]pyrimidines with GABA receptors, which are crucial for neurotransmission and are implicated in various neurological disorders. These compounds may offer novel therapeutic avenues for conditions such as anxiety and epilepsy .
Summary Table of Applications
Application Area | Mechanism/Target | Example Findings |
---|---|---|
Anticancer | EGFR inhibition, TKI-like activity | Inhibitory effects on breast cancer cells (43%-87%) |
Antimicrobial | Disruption of microbial metabolism | Effective against multiple bacterial strains |
Neuropharmacology | GABA receptor modulation | Potential therapeutic effects in anxiety disorders |
Properties
IUPAC Name |
4-[4-(2-methylphenyl)piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S2/c1-15-5-2-3-6-17(15)24-8-10-25(11-9-24)20-19-16(18-7-4-12-26-18)13-27-21(19)23-14-22-20/h2-7,12-14H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRSDHKZYDKAIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.